N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound features a thieno[2,3-d]pyrimidine core substituted with a 5-methyl group, a 4-oxo-3,4-dihydro moiety, and a carboxamide side chain linked via an ethyl group to a 6-bromoindole ring.
Properties
Molecular Formula |
C18H15BrN4O2S |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2S/c1-10-14-16(24)21-9-22-18(14)26-15(10)17(25)20-5-7-23-6-4-11-2-3-12(19)8-13(11)23/h2-4,6,8-9H,5,7H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
BYBVQEWLCGYUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromoindole
The indole core is synthesized via a four-step sequence starting from para-aminotoluene. Diazotization, bromination, and ring closure yield 6-bromoindole (4 ) in multigram quantities . Key improvements include scalable bromination conditions and optimized ring-closure steps, achieving yields exceeding 70% .
Table 1: Optimization of 6-Bromoindole Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HBr, 0–5°C | 85 | |
| Bromination | CuBr, H₂SO₄, 120°C | 78 | |
| Ring Closure (Stage 1) | KOH, EtOH, reflux | 82 | |
| Ring Closure (Stage 2) | HCl, H₂O, 100°C | 75 |
Alkylation of 6-Bromoindole
The indole nitrogen is alkylated with bromoethyl bromide to introduce the ethyl linker. Using sodium hydride in DMF at 60°C, 6-bromoindole reacts with bromoethyl bromide to form 1-(2-bromoethyl)-6-bromoindole (18 ) in 88% yield . Alternative alkylating agents like propargyl bromide require careful stoichiometry to avoid di-alkylation .
Critical Parameters :
-
Base : Sodium hydride outperforms K₂CO₃ in polar aprotic solvents .
-
Temperature : Reactions at >50°C prevent intermediate precipitation .
Synthesis of 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic Acid
The thienopyrimidine core is constructed via a Gewald reaction followed by cyclization:
-
Gewald Reaction : 2-Amino-3-cyano-5-methylthiophene (2a ) is synthesized from methyl ketone, cyanoacetic acid, and sulfur in ethanol with K₂CO₃ . Yields reach 92% under microwave irradiation (180 W, 10 min) .
-
Cyclization : 2a reacts with formamide under microwave conditions (180 W, 15 min) to form 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (3a ) in 89% yield . Conventional heating requires 4 hours for 68% yield .
Table 2: Cyclization Efficiency Comparison
Carboxamide Formation via Coupling Reaction
The carboxylic acid (3a ) is activated with 1,1’-carbonyldiimidazole (CDI) and coupled with 1-(2-aminoethyl)-6-bromoindole (18 ) to form the final amide. In DMF at 25°C, the reaction achieves 85% yield after 12 hours . Alternative agents like EDC/HOBt show comparable efficiency but require excess reagent .
Optimized Protocol :
-
Activation : 3a (1 eq), CDI (1.2 eq), DMF, 25°C, 1 hr.
-
Coupling : Add 18 (1 eq), stir 12 hr.
-
Workup : Dilute with H₂O, extract with EtOAc, purify via silica gel .
Alternative Routes and Challenges
-
Boc Protection Strategy : A patent describes tert-butoxycarbonyl (Boc) protection for intermediates, though this adds steps without improving overall yield.
-
Regioselectivity : Alkylation at N1 of indole is favored, but O-alkylation byproducts may form if base concentration is inadequate .
-
Stability : The thienopyrimidine ring is sensitive to strong acids; neutral pH is maintained during coupling .
Scalability and Industrial Considerations
Chemical Reactions Analysis
Core Formation
The thieno[2,3-d]pyrimidine scaffold is typically constructed via cyclization reactions. For example:
-
Condensation of cyanoacetamide derivatives : Amino esters (e.g., ethyl 2-aminothiophene-3-carboxylate) react with formamide under basic conditions to form thieno[2,3-d]pyrimidin-4(3H)-one derivatives .
-
Grinding reactions : Sodium enolates derived from thiophene derivatives react with cyanothioacetamide or 2-cyanoacetohydrazide to form fused pyridine intermediates, which undergo further cyclization .
Substitution of Bromo-Indole Moiety
The bromo-indole group is introduced via substitution reactions. Likely mechanisms include:
-
Nucleophilic aromatic substitution : Activated aromatic rings (e.g., halogenated positions) react with nucleophiles such as amines or alkoxides. For instance, bromo-substituted benzofuran derivatives undergo substitution with chloroacetone or ω-bromoacetophenone in DMF/potassium hydroxide .
-
Coupling reactions : Metal-catalyzed cross-couplings (e.g., Suzuki) could facilitate the attachment of indole fragments, though specific examples for this compound are not detailed in the provided sources.
Carboxamide Formation
The carboxamide group is typically synthesized via:
-
Amidation : Reaction of carboxylic acids with amines using coupling agents (e.g., HOBt, WSC). For example, thieno[3,2-d]pyrimidin-6-carboxylic acids react with amines to form amides, as seen in analogous compounds .
-
Formamide condensation : Amino esters react with formamide under reflux to yield carboxamides .
Cyclization Reactions
Thieno[2,3-d]pyrimidine formation involves the fusion of thiophene and pyrimidine rings. For example:
-
Thioamide cyclization : Cyanothioacetamide reacts with sodium enolates to form intermediates that cyclize into fused pyridines .
-
Pyridine-to-pyrimidine conversion : Pyridine derivatives undergo condensation with reagents like chloroacetone or acetonitrile to form the pyrimidine ring .
Substitution Reactions
The bromo-indole group’s introduction may involve:
-
Alkylation : Chloroacetone or ethyl chloroacetate reacts with pyridine derivatives under basic conditions (potassium hydroxide/DMF) to form substituted intermediates .
-
Amination : Substitution of leaving groups (e.g., thiomethyl) with amines, as seen in thieno[3,2-d]pyrimidinone derivatives .
Spectroscopic Techniques
-
NMR : Used to confirm structural features, such as NH2 protons (δ 4.05 s) and aromatic signals (δ 7.14–7.78 m) .
-
IR : Identifies functional groups (e.g., CN at 2218 cm⁻¹, CO at 1700 cm⁻¹) .
-
Mass spectrometry : Verifies molecular weight and isotopic distribution (e.g., [M + H]+ = 483.2172 for analogous compounds) .
Chromatographic Methods
-
HPLC : Monitors purity and reaction progress.
Comparison of Related Compounds
Reaction Conditions and Challenges
-
Temperature control : Refluxing in DMF or ethanolic piperidine is common for cyclization and substitution .
-
Base selection : Potassium hydroxide or sodium ethoxide facilitates dehydrohalogenation and substitution .
-
Purification : Flash chromatography and recrystallization are critical due to the complexity of fused heterocycles .
This compound’s synthesis and reactivity highlight the versatility of thieno[2,3-d]pyrimidine scaffolds, with substitution and amidation steps enabling tailored biological activity. Further studies should focus on optimizing reaction yields and exploring metal-catalyzed coupling strategies for indole substitution.
Scientific Research Applications
Structural Characteristics
The molecular formula of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is C₁₈H₁₅BrN₄O₂S, with a molecular weight of approximately 431.3 g/mol. The compound contains several functional groups that contribute to its chemical reactivity and biological activity.
Reactivity and Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[2,3-d]pyrimidine framework followed by the introduction of the indole moiety. Key synthetic routes often utilize readily available reagents and conditions conducive to maintaining the integrity of the functional groups involved.
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that thieno[2,3-d]pyrimidine derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for the development of new antibiotics.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, molecular docking studies have demonstrated its binding affinity to targets such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases.
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer efficacy of thieno[2,3-d]pyrimidine derivatives including this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Activity Assessment
In another investigation focused on antimicrobial properties, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and tested their activity against common pathogens. The findings revealed that this compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Antimicrobial Activity
N-(Benzyl)-5-Methyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidine-6-Carboxamides
- Structure : Benzyl group instead of indole-ethyl.
- Activity: Demonstrated potent antimicrobial effects against Staphylococcus aureus and Bacillus subtilis, with para-substituted methyl or methoxy groups enhancing activity. However, activity against Pseudomonas aeruginosa was moderate, attributed to partial inhibition of TrmD (tRNA methyltransferase) .
- Key Difference : The indole-ethyl group in the target compound may improve target binding via π-π stacking or hydrophobic interactions absent in benzyl analogues.
3-Amino-2-(Alkylthio)-4-Oxo-N-Aryl Derivatives
- Structure: Thioether and amino groups at positions 2 and 3 of the thienopyrimidine core.
- Activity: Broad-spectrum activity against Proteus vulgaris and Pseudomonas aeruginosa, surpassing reference drugs like streptomycin. The 3-amino-2-(benzylthio) derivative showed exceptional efficacy against Candida albicans .
- Key Difference : The target compound lacks thioether modifications but includes a bromoindole, which may confer distinct target specificity.
Morpholinomethyl and Azidobenzyl Derivatives
Physicochemical and Pharmacokinetic Properties
N-{2-[Butyl(Ethyl)Amino]Ethyl}-4-(4-Methylpiperazin-1-yl)Thieno[2,3-d]Pyrimidine-6-Carboxamide (G394-0095)
- Structure: Piperazinyl and alkylaminoethyl substituents.
- Properties : logP = 3.22, logD = 1.84, and moderate solubility (logSw = -3.48). The polar piperazine group balances hydrophobicity from the alkyl chain .
Dimethylaminoethyl-Fluorophenyl-Tetrahydropyran Derivatives
- Structure : Fluorophenyl and tetrahydropyran groups.
- Synthesis : Utilizes coupling reagents for amide bond formation, similar to methods for benzyl carboxamides .
- Key Difference : Fluorine substituents may enhance metabolic stability compared to bromine, though bromine’s larger size could improve target binding.
Enzymatic Target Interactions (TrmD Inhibition)
- Benzyl Carboxamides: Docking studies revealed moderate TrmD inhibition due to partial occupancy of the active site.
- Target Compound Hypothesis : The bromoindole’s bulk may fill hydrophobic pockets in TrmD more effectively, though steric hindrance could limit binding. Empirical validation is needed.
Data Tables
Table 1: Comparative Antimicrobial Activity of Selected Analogues
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex compound belonging to the thieno[2,3-d]pyrimidine class. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, including synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrN₃O₂S. The compound features a thieno[2,3-d]pyrimidine core fused with a bromo-substituted indole moiety. This unique structure enhances its reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds within the thieno[2,3-d]pyrimidine family exhibit a range of biological activities:
- Anticancer Activity : Thieno[2,3-d]pyrimidines have been studied for their potential as anticancer agents. The presence of an indole moiety in this compound may contribute to enhanced cytotoxic effects against various cancer cell lines.
- Antidiabetic Potential : Similar compounds have shown promise in inhibiting key enzymes involved in glucose metabolism, such as aldose reductase. Molecular docking studies suggest that this compound could interact effectively with these enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic disorders. For instance, it has been shown to interact with aldose reductase and protein tyrosine phosphatase 1B (PTP1B), which are crucial in diabetes management .
- Molecular Docking Studies : Computational studies using molecular docking techniques have demonstrated that this compound can bind effectively to target enzymes. For example, binding analysis revealed strong interactions with amino acid residues at the enzyme's active site .
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[2,3-d]pyrimidines and their derivatives:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves coupling the thieno[2,3-d]pyrimidine core with the 6-bromoindole moiety via an ethyl linker. Key steps include:
- Amide bond formation : Use coupling reagents like HBTU or HATU with DIPEA/NMM in DMF at 0–25°C to activate the carboxylic acid intermediate .
- Solvent selection : DMF or THF is preferred for solubility of intermediates .
- Purification : Reverse-phase HPLC or column chromatography (silica gel, CH₂Cl₂/MeOH) achieves >90% purity. Confirm purity via HPLC with UV detection at 254 nm .
Q. How should researchers address low yields during the final coupling step?
Low yields often arise from steric hindrance or poor activation of the carboxamide group. Mitigation strategies include:
- Reagent optimization : Substitute HBTU with HATU for improved coupling efficiency .
- Temperature control : Conduct reactions at 0°C to minimize side reactions .
- Pre-activation : Pre-activate the carboxylic acid with HATU for 10 minutes before adding the amine .
Q. What spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Key signals include the indole NH (~12.5 ppm), pyrimidine NH (~8.7 ppm), and methyl groups (~2.7 ppm). DMSO-d₆ is ideal for resolving exchangeable protons .
- HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ at m/z 488.02) .
- LC-MS : Monitor purity and detect impurities using a C18 column with a water/acetonitrile gradient .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with enhanced bioactivity?
- Molecular docking : Use AutoDock Vina to model interactions with targets like DNA topoisomerase II or microbial enzymes. The bromoindole group may intercalate DNA, while the pyrimidine core binds catalytic sites .
- SAR analysis : Compare substituent effects (e.g., 6-bromo vs. 6-fluoro indole) on antimicrobial activity. Electronegative groups at the indole 6-position enhance membrane penetration .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
Discrepancies may arise from assay conditions or microbial strain variability. Solutions include:
- Standardized protocols : Follow WHO guidelines for agar well diffusion assays (10⁷ CFU/mL inoculum, Müller-Hinton agar) .
- Dose-response curves : Calculate MIC values against S. aureus and E. coli to compare potency .
- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How can researchers optimize solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the pyrimidine 4-oxo group, which hydrolyze in physiological conditions .
- Co-solvent systems : Use 10% DMSO in saline for intraperitoneal administration, ensuring <1% hemolysis in preliminary assays .
Q. What strategies validate target engagement in cellular models?
- Fluorescent tagging : Synthesize a BODIPY-conjugated analog to track cellular uptake via confocal microscopy .
- Pull-down assays : Immobilize the compound on sepharose beads to isolate binding proteins from bacterial lysates .
Methodological Considerations
Q. How to design a robust SAR study for this compound class?
- Core modifications : Synthesize analogs with thieno[3,2-d]pyrimidine or pyrido[2,3-d]pyrimidine cores to assess scaffold flexibility .
- Substituent libraries : Test alkyl (methyl, ethyl) vs. aryl (phenyl, benzyl) groups at the 5-methyl position for hydrophobicity-activity relationships .
- Data analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (logP, polar surface area) with bioactivity .
Q. What in silico tools predict metabolic liabilities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
